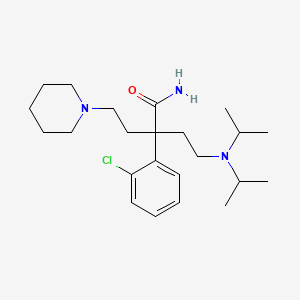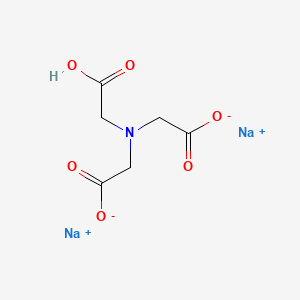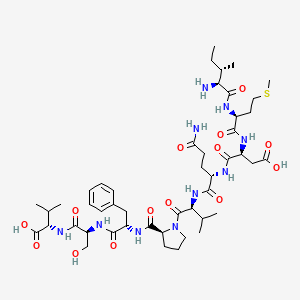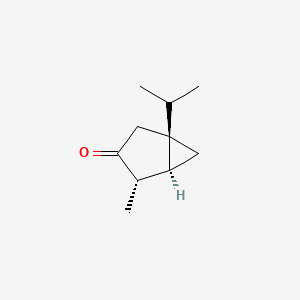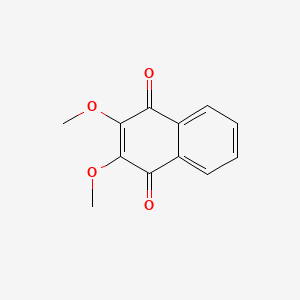
2,3-二甲氧基-1,4-萘醌
描述
2,3-Dimethoxy-1,4-naphthoquinone (DMNQ) is a solid compound with the empirical formula C12H10O4 . It is a redox-cycling agent that induces intracellular superoxide anion formation and, depending on the concentration, can induce cell proliferation, apoptosis, or necrosis .
Synthesis Analysis
The reaction of 2,3-dimethoxy-1,4-naphthoquinone with ethoxide, n-propoxide, n-butoxide, and isopropoxide ion in the respective alcohols as solvents has been subjected to kinetic study. The reaction leads to 2,3-dialkoxy-1,4-naphthoquinones through 2-alkoxy-3-methoxy-1,4-naphthoquinones as intermediates .Molecular Structure Analysis
The molecular weight of DMNQ is 218.21 . The SMILES string for DMNQ is COC1=C(OC)C(=O)c2ccccc2C1=O .Chemical Reactions Analysis
The reaction of 2,3-dimethoxy-1,4-naphthoquinone with pyrrolidine has been the object of a kinetic study in a wide range of ethanol–water solvent systems, at several temperatures .Physical And Chemical Properties Analysis
DMNQ is a solid compound that should be stored at a temperature of -20°C . It has the ability to produce H2O2 through redox cycling but fails to conjugate with glutathione (GSH) .科学研究应用
合成和天然产物合成
2,3-二甲氧基-1,4-萘醌及其衍生物在合成各种天然产物和复杂分子中起着基础作用。竹谷等人(2004年)的研究开发了一种通过氧化二聚化直接合成2,2′-联萘醌的方法,证明了其在合成天然产物如3,3′-双草醌、3,3′-双琼醌和椭圆酮中的实用性。这说明了该化合物在促进生物活性化合物合成中的作用以及在天然产物合成中的潜力Takeya, Hirohisa, Ogata, Okamoto, & Kotani, 2004。
抗增殖活性
Ríos等人(2020年)探索了新的2-乙酰基-3-氨基苯基-1,4-萘醌的合成,展示了对乳腺癌和前列腺癌细胞具有显著的抗增殖活性。这些与细胞毒性萘醌结构相关的衍生物突显了2,3-二甲氧基-1,4-萘醌在开发新型抗癌药物中的潜在治疗应用Ríos, Valderrama, Cautin, Tapia, Salas, Guerrero-Castilla, Muccioli, Buc Calderon, & Benites, 2020。
神经炎症性疾病治疗
Sun等人(2016年)发现2,3-二甲氧基-1,4-萘醌的衍生物,特别是2-环己基氨基-5,8-二甲氧基-1,4-萘醌,显著抑制了小胶质细胞中促炎细胞因子的产生。这表明其作为治疗神经炎症性疾病的潜在药物,展示了该化合物在神经健康医学研究中的相关性Sun, Shen, Yong-Zhe, Jin, Han, Feng, Liu, Mei-hua, Luo, Kwon, Cui, & Cheng‐Hao, 2016。
抗癌药物开发
李等人(2017年)合成了1,4-萘醌衍生物并评估了它们的抗肿瘤活性,证明了某些衍生物,特别是2-位氯化物,显示出显著的抗增殖活性。这项研究强调了2,3-二甲氧基-1,4-萘醌衍生物在开发新型抗癌药物中的潜力,进一步强调了该化合物在制药开发中的实用性Li, Wang, Zheng, Yang, Li, Hu, & He, 2017。
能源存储解决方案
李、朴和权(2020年)在水性有机氧化还原流动电池中利用了1,4-萘醌的混合衍生物,包括2,3-二甲氧基-1,4-萘醌。这种创新应用展示了该化合物在增强氧化还原流动电池的能量密度和功率输出方面的潜力,表明了其在可持续能源存储领域的重要性Lee, Park, & Kwon, 2020。
安全和危害
未来方向
属性
IUPAC Name |
2,3-dimethoxynaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-15-11-9(13)7-5-3-4-6-8(7)10(14)12(11)16-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGDFCCYTFPECB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C2=CC=CC=C2C1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040935 | |
| Record name | 2,3-Dimethoxy-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxy-1,4-naphthoquinone | |
CAS RN |
6956-96-3 | |
| Record name | 2,3-Dimethoxy-1,4-naphthoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6956-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethoxy-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006956963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6956-96-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethoxy-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DMNQ | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIMETHOXY-1,4-NAPHTHOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFW94A3JEK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



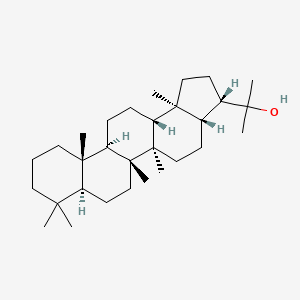
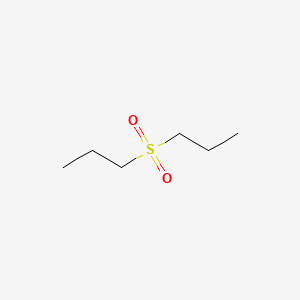
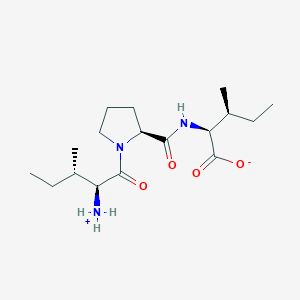
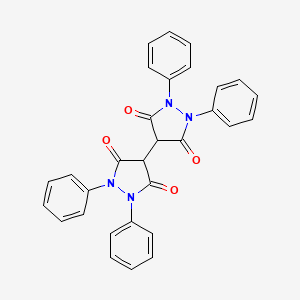
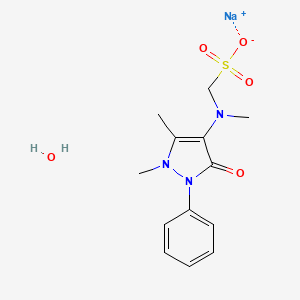


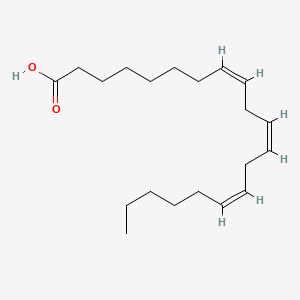
![3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-amino-4-methylpentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]ethyl]-5-methyl-2-oxohexanamide](/img/structure/B1670761.png)
